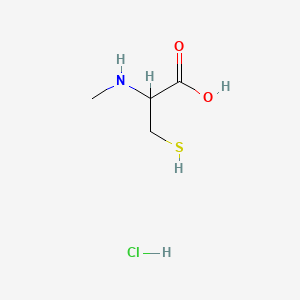

3-Mercapto-2-(methylamino)propanoic acid hydrochloride

CAS No.: 403804-61-5

Cat. No.: VC8113909

Molecular Formula: C4H10ClNO2S

Molecular Weight: 171.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 403804-61-5 |

|---|---|

| Molecular Formula | C4H10ClNO2S |

| Molecular Weight | 171.65 g/mol |

| IUPAC Name | 2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H |

| Standard InChI Key | SFZVXTJDDOYGIS-UHFFFAOYSA-N |

| SMILES | CNC(CS)C(=O)O.Cl |

| Canonical SMILES | CNC(CS)C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2R)-2-(methylamino)-3-sulfanylpropanoic acid hydrochloride, reflects its chiral center at position 2 and ionic hydrochloride counterion. Key structural features include:

-

Thiol group (-SH): Positioned at C3, enabling disulfide bond formation and nucleophilic reactivity.

-

Methylamino group (-NHCH₃): At C2, contributing to hydrogen-bonding capacity and stereochemical specificity.

-

Carboxylic acid moiety (-COOH): Facilitates salt formation and influences solubility .

The molecular formula C₄H₁₀ClNO₂S corresponds to a molecular weight of 171.65 g/mol, with calculated exact mass confirming isotopic distribution patterns.

Physical and Chemical Characteristics

Critical physicochemical parameters include:

| Property | Value |

|---|---|

| Boiling point | 242.8°C (at 760 mmHg) |

| Vapor pressure | 0.011 mmHg (25°C) |

| Water solubility | >50 mg/mL (20°C) |

| pKa (thiol group) | ~10.3 (estimated) |

The compound’s hygroscopic nature necessitates storage under anhydrous conditions, while its low vapor pressure minimizes inhalation hazards during handling .

Synthesis and Industrial Production

Bunte Salt Reductive Cleavage

A patented synthetic route (HU187653B) utilizes Bunte salts (S-alkylthiosulfates) as key intermediates :

General Reaction Scheme:

Optimized Protocol:

-

Bunte Salt Preparation: React L-cysteine derivatives with methylamine in aqueous sodium thiosulfate.

-

Reduction: Treat intermediate with sodium borohydride (0.10 mol) at 25°C for 3 hours.

-

Acidification: Adjust to pH 1–1.5 using 37% HCl to precipitate the product.

-

Purification: Sequential extraction with dichloromethane and final recrystallization from ethanol-water .

Key Process Parameters:

| Parameter | Optimal Condition |

|---|---|

| Reaction temperature | 25°C ± 2°C |

| pH during reduction | 8.5–9.0 |

| Zinc powder quantity | 5.0 g per 0.10 mol input |

| Total yield | 82–85% |

This aqueous-phase methodology avoids amide bond cleavage in structurally complex derivatives, making it superior to earlier thiourea-based routes .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as:

-

ACE inhibitor precursor: For antihypertensive drug candidates .

-

Protein modification reagent: Thiol-selective conjugation via disulfide exchange.

Biochemical Research Applications

-

Enzyme activity studies: As a cysteine protease inhibitor or activator.

-

Spectroscopic probes: FT-IR and NMR tags for tracking molecular interactions.

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Differentiator |

|---|---|---|

| L-Cysteine | C₃H₇NO₂S | Natural amino acid |

| N-Methylcysteine HCl | C₄H₉ClN₂O₂S | Methylated amine group |

| Captopril | C₉H₁₅NO₃S | Commercial ACE inhibitor |

This comparison highlights the unique methylamino substitution pattern distinguishing 3-mercapto-2-(methylamino)propanoic acid hydrochloride from related thiol compounds .

Recent Methodological Advances

The 2021 patent (HU187653B) represents a paradigm shift in thiolated amino acid synthesis through:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume